molecular formula C16H9FO4 B337532 2-oxo-2H-chromen-4-yl 2-fluorobenzoate

2-oxo-2H-chromen-4-yl 2-fluorobenzoate

Cat. No.: B337532
M. Wt: 284.24 g/mol
InChI Key: QHQVFBDUZWKDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2H-chromen-4-yl 2-fluorobenzoate is a coumarin-based ester derivative where a 2-fluorobenzoate group is attached to the 4-position of the coumarin scaffold. Coumarins are oxygen-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and acetylcholinesterase (AChE) inhibitory properties .

Properties

Molecular Formula

C16H9FO4

Molecular Weight

284.24 g/mol

IUPAC Name

(2-oxochromen-4-yl) 2-fluorobenzoate

InChI

InChI=1S/C16H9FO4/c17-12-7-3-1-5-10(12)16(19)21-14-9-15(18)20-13-8-4-2-6-11(13)14/h1-9H

InChI Key

QHQVFBDUZWKDHK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physicochemical Properties

The substituent type and position on the coumarin-benzoate scaffold significantly impact molecular geometry, crystallinity, and intermolecular interactions. Key analogs include:

Compound Name Substituent Position Molecular Formula Molar Mass (g/mol) Crystallographic Data (Å) Reference
2-Oxo-2H-chromen-4-yl 2-fluorobenzoate 2-fluoro (ortho) C₁₆H₉FO₄ 284.24 Not reported -
2-Oxo-2H-chromen-7-yl 4-fluorobenzoate 4-fluoro (para) C₁₆H₉FO₄ 284.24 Monoclinic, P2₁/c
2-Oxo-2H-chromen-4-yl 4-chlorobenzoate 4-chloro (para) C₁₆H₉ClO₄ 300.69 Orthorhombic, Pbca
2-Oxo-2H-chromen-4-yl 4-methoxybenzoate 4-methoxy (para) C₁₇H₁₂O₅ 296.27 Triclinic, P

Key Observations :

  • Substituent Position: The 7-yl 4-fluorobenzoate derivative (para-substituted) forms a monoclinic crystal system with strong π-π stacking and C–H···O hydrogen bonds , whereas 4-substituted analogs (e.g., 4-chloro, 4-methoxy) exhibit distinct packing modes influenced by halogen size or methoxy group polarity .
  • Ortho-substituted fluorobenzoates may exhibit steric hindrance compared to para-substituted analogs, affecting intermolecular interactions .

Ortho-Fluoro vs. Para-Fluoro Effects :

  • Antimicrobial Activity : Para-fluorobenzoate derivatives (e.g., 7-yl 4-fluorobenzoate) show stronger antimicrobial activity due to enhanced membrane permeability and stability compared to ortho-substituted analogs, where steric effects may reduce binding efficiency .
  • Enzyme Inhibition : Electron-withdrawing groups (e.g., fluorine) at the para position improve AChE inhibition by stabilizing ligand-receptor interactions, while ortho-substituents may disrupt binding geometry .

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